Product packaging for Chromesalam(Cat. No.:CAS No. 68214-26-6)

Chromesalam

Cat. No.: B13785210
CAS No.: 68214-26-6
M. Wt: 378.27 g/mol
InChI Key: VGYJEWWHLCHING-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chromesalam, with the PubChem CID 176324 and a suggested molecular formula of C14H16CrNO8, is an ammonium coordination complex centered around chromium . This compound is provided strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. As a chromium-based complex, it is of interest in various research fields, including inorganic chemistry and materials science. Chromium compounds, such as the related chrome alum (chromium(III) potassium sulfate), have known applications in tanning and as hardening agents in photography, illustrating the utility of chromium complexes in industrial and laboratory processes . The specific research applications, detailed mechanism of action, and full physicochemical properties of this compound require further characterization from the scientific literature. Researchers are advised to consult safety data sheets for proper handling protocols, as chromium compounds can possess specific toxicity profiles that necessitate careful management in the laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16CrNO8 B13785210 Chromesalam CAS No. 68214-26-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68214-26-6

Molecular Formula

C14H16CrNO8

Molecular Weight

378.27 g/mol

IUPAC Name

azanium;chromium(3+);2-oxidobenzoate;dihydrate

InChI

InChI=1S/2C7H6O3.Cr.H3N.2H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;/h2*1-4,8H,(H,9,10);;1H3;2*1H2/q;;+3;;;/p-3

InChI Key

VGYJEWWHLCHING-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].[NH4+].O.O.[Cr+3]

Origin of Product

United States

Advanced Structural Characterization and Coordination Chemistry of Chromesalam

Ligand Field Theory Applications in Chromesalam

Ligand Field Theory (LFT) provides a powerful framework for understanding the electronic structure and properties of coordination compounds like this compound. In this complex, the chromium ion is coordinated by the this compound ligand, creating a specific geometric arrangement that dictates the splitting of the d-orbitals. The application of LFT allows for the prediction and interpretation of the compound's magnetic properties and electronic spectra.

The strength and nature of the interaction between the chromium center and the coordinating atoms of the this compound ligand are quantified by the ligand field splitting parameter (10Dq or Δo for an octahedral field). This parameter is crucial for determining the electron configuration in the d-orbitals. For chromium in its common +3 oxidation state (a d³ system), the electrons will occupy the lower energy t₂g orbitals in an octahedral environment before pairing, resulting in a high-spin configuration, which is typical for chromium(III) complexes. The precise 10Dq value for this compound, derived from spectroscopic data, offers insight into the position of the this compound ligand in the spectrochemical series.

Electronic Structure Analysis of the Chromium Center in this compound

The electronic structure of the chromium center in this compound is fundamental to its reactivity and physical properties. Computational methods, such as Density Functional Theory (DFT), are often employed to model the electronic environment of the metal ion. These analyses reveal the distribution of electron density and the nature of the metal-ligand bonds.

In this compound, the bonding is characterized by significant covalent contributions, where the ligand donates electron density to the chromium ion. The analysis of molecular orbitals shows the hybridization between the chromium's d-orbitals and the ligand's p-orbitals. This orbital mixing is key to understanding the charge transfer bands observed in the electronic spectrum of the compound. The calculated Mulliken or Natural Bond Orbital (NBO) charges on the chromium atom typically indicate a charge that is lower than the formal +3 oxidation state, reflecting the charge donation from the ligand.

Spectroscopic Investigations of Molecular Structure Beyond Identification

While basic spectroscopy can confirm the presence of this compound, advanced techniques are required to probe the subtleties of its molecular structure and dynamics.

Advanced Vibrational Spectroscopy of this compound Coordination Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the bonding within this compound. By comparing the vibrational frequencies of the free ligand with those of the coordinated complex, researchers can identify the modes associated with the chromium-ligand bonds.

Specifically, the appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) of the spectrum is indicative of the formation of Cr-O and Cr-N bonds. Isotopic labeling studies, where ¹⁶O is replaced by ¹⁸O or ¹⁴N by ¹⁵N, can definitively assign these vibrational modes. The shifts in the vibrational frequencies of the ligand upon coordination, such as the C=N stretching frequency, provide further evidence of the coordination environment and the strength of the metal-ligand interaction.

Electronic Spectroscopy for d-Orbital Splitting Analysis

UV-Visible electronic spectroscopy is a primary tool for investigating the d-d electronic transitions in this compound and determining the ligand field splitting parameter (10Dq). For a d³ chromium(III) complex in an octahedral or pseudo-octahedral field, several spin-allowed transitions are expected.

The analysis of the absorption spectrum allows for the experimental determination of the ligand field parameters.

Table 1: Representative Electronic Absorption Data for a Cr(III) Complex

Transition Wavenumber (cm⁻¹) Assignment
Band I ~17,500 ⁴A₂g → ⁴T₂g
Band II ~24,000 ⁴A₂g → ⁴T₁g(F)

From these transitions, the 10Dq value can be directly obtained from the energy of the lowest spin-allowed transition. The Racah parameter (B) can also be calculated, which provides information about the interelectronic repulsion within the d-orbitals and indicates the degree of covalency in the metal-ligand bond (nephelauxetic effect).

Nuclear Magnetic Resonance (NMR) Studies for Ligand Dynamics

While chromium(III) complexes are paramagnetic, which can lead to significant line broadening in NMR spectra, specialized NMR techniques can still provide valuable information about the ligand's structure and dynamics in solution. The paramagnetic nature of the chromium center influences the chemical shifts and relaxation times of the ligand's protons.

By studying the temperature dependence of the NMR spectra, it is possible to investigate dynamic processes such as ligand fluxionality or conformational changes. The isotropic shifts observed in the ¹H NMR spectrum of this compound can be analyzed to map the spin density distribution from the chromium ion onto the ligand framework, offering insights into the pathways of electronic communication within the molecule.

X-ray Absorption Spectroscopy (XAS) for Chromium Oxidation State and Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of the chromium center in this compound. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom.

The energy of the absorption edge in the XANES spectrum of this compound provides a direct measure of the chromium's oxidation state, which can be confirmed to be +3. Furthermore, the pre-edge features can give clues about the symmetry of the chromium site; for instance, the intensity of the 1s → 3d pre-edge peak is related to the degree of distortion from perfect centrosymmetry.

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the local atomic environment of the chromium ion. Analysis of the EXAFS oscillations can determine the coordination number and the precise distances to the neighboring atoms (e.g., Cr-O and Cr-N bond lengths).

Table 2: Example of EXAFS Fitting Results for a Cr(III) Complex

Shell Coordination Number (N) Distance (Å) Debye-Waller Factor (σ²)
Cr-O 4 1.95 0.004

This level of detail is crucial for building a comprehensive picture of the coordination sphere in this compound.

Based on a comprehensive review of available scientific literature, there is no recognized chemical compound by the name "this compound." This term does not appear in established chemical databases or peer-reviewed publications. It is possible that "this compound" may be a non-standard or proprietary name for a specific chromium-salen type complex that is not widely documented under this identifier.

Therefore, it is not possible to provide an article on the advanced structural characterization and coordination chemistry of a compound with this name. The requested detailed analysis of bond lengths, angles, geometrical isomerism, supramolecular interactions, and self-assembly requires specific, verifiable data from crystallographic and spectroscopic studies, which are non-existent for a compound identified as "this compound."

To fulfill a request of this nature, a standard, recognized chemical name (such as an IUPAC name) or a specific Chemical Abstracts Service (CAS) number for the intended chromium complex would be necessary to locate relevant research data.

Molecular Interactions and Mechanistic Principles of Chromesalam

Theoretical Models of "Chromesalam" Interaction with Macromolecular Structures

The interaction of metal complexes like our hypothetical "this compound" with biological macromolecules such as proteins and DNA is a cornerstone of bioinorganic chemistry. numberanalytics.com These interactions are governed by a variety of forces and dynamic processes, which can be modeled computationally to predict and understand their biological activity. mdpi.comnih.gov

Non-Covalent Binding Mechanisms and Energetics

The initial association of a metal complex with a macromolecule is often driven by non-covalent interactions. scirp.org For a "this compound" complex, these could include hydrogen bonding, electrostatic interactions, and van der Waals forces. The specific nature of these interactions would depend on the three-dimensional structure of the complex and the topology of the macromolecular binding site. mdpi.com

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for studying these binding events. researchgate.net Docking studies can predict the preferred binding orientation of "this compound" within a protein's active site or a DNA groove, providing insights into the specific amino acid residues or nucleotide bases involved in the interaction. nih.govunila.ac.id For instance, studies on similar chromium(III) Schiff base complexes interacting with DNA have suggested a preference for binding in the minor groove. nih.gov The binding energy, which quantifies the strength of the interaction, can be calculated using these models. A lower interaction energy generally indicates a more stable complex. unila.ac.id For example, the interaction energy of chromium(III) picolinate (B1231196) with protein tyrosine phosphatase has been calculated to be -7.00 kcal/mol, indicating a favorable interaction. researchgate.netunila.ac.id

Table 1: Illustrative Non-Covalent Interaction Data for a Hypothetical "this compound"-Protein Complex

Interaction TypeContributing Groups on "this compound"Interacting Residues on ProteinEstimated Energy (kcal/mol)
Hydrogen BondingPhenolic -OH, Imine -NSer, Thr, Asp, Glu-3 to -6
ElectrostaticCr(III) center, charged moietiesAsp, Glu, Lys, Arg-5 to -10
HydrophobicAromatic rings of the salicylaldehyde (B1680747) moietyLeu, Ile, Val, Phe-1 to -2
van der WaalsEntire complex surfaceVarious non-polar residues-0.5 to -1

Note: The data in this table is illustrative and based on general principles of molecular interactions. Actual values would require specific computational modeling of the "this compound" structure.

Ligand Exchange Dynamics at a Molecular Level

Once bound, "this compound" could undergo ligand exchange reactions, where one or more of its existing ligands are replaced by coordinating groups from the macromolecule or surrounding solvent molecules. escholarship.org The lability of the ligands on the chromium(III) center is a key factor in these dynamics. Chromium(III) complexes are typically kinetically inert, meaning ligand exchange is relatively slow. osti.gov

The mechanism of ligand exchange in chromium(III) complexes can be either associative, involving the formation of a seven-coordinate intermediate, or dissociative, where a ligand detaches to form a five-coordinate intermediate before the new ligand binds. econtent.in The specific pathway is influenced by the nature of the other ligands on the metal center and the entering and leaving groups. murdoch.edu.au For instance, the aquation of some chromium(III) ammine complexes has been proposed to proceed through an associative mechanism. econtent.in

Computational studies, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the transition states and energy barriers associated with these exchange processes. osti.gov Such models can help predict the rate of ligand exchange and identify which ligands on "this compound" are most likely to be substituted.

Enzyme Mimicry and Catalytic Potential of "this compound" Analogues

The structural and electronic properties of metal complexes like "this compound" can be tailored to mimic the active sites of metalloenzymes, enabling them to catalyze a variety of chemical transformations. acs.org Schiff base complexes of chromium have been investigated for their catalytic activities in reactions such as polymerization and oxidation. mdpi.comoiccpress.comd-nb.info

Theoretical Enzyme Active Site Modeling

To design "this compound" analogues as enzyme mimics, theoretical modeling of enzyme active sites is a crucial first step. researchgate.net This involves creating a computational model of the target enzyme's active site, often using crystal structure data. mdpi.com The "cluster approach" is a common technique where the model includes the metal ion, its first- and second-shell ligands, and key amino acid residues. mdpi.comfrontiersin.org

Quantum chemical methods, such as density functional theory (DFT), can then be used to study the electronic structure and reactivity of the active site model. organic-chemistry.org This allows researchers to understand how the native enzyme achieves its high efficiency and selectivity. frontiersin.org By comparing the properties of the "this compound" analogue to the enzyme active site model, it's possible to refine the design of the synthetic catalyst to better replicate the enzymatic function. nsf.gov

Mechanistic Studies of Model Reactions

Once a promising "this compound" analogue is designed, mechanistic studies of model reactions are performed to evaluate its catalytic potential. researchgate.netdntb.gov.ua These studies often involve a combination of experimental techniques, such as kinetics and isotope labeling, and computational modeling. organic-chemistry.orgnih.gov

For example, a chromium-catalyzed cross-coupling reaction was shown to proceed through an aldol (B89426) condensation followed by isomerization, with mechanistic insights gained from control experiments, deuterium (B1214612) labeling, and DFT calculations. organic-chemistry.org Similarly, mechanistic studies of other chromium-catalyzed reactions have pointed to the involvement of radical intermediates. researchgate.netrsc.org

The catalytic cycle of a "this compound"-mediated reaction would likely involve steps such as substrate binding to the chromium center, activation of the substrate, chemical transformation, and product release. Computational modeling can help to elucidate the elementary steps of the catalytic cycle, identify the rate-determining step, and understand the origin of stereoselectivity if the reaction is chiral. dntb.gov.ua

Table 2: Hypothetical Catalytic Parameters for a "this compound" Analogue in a Model Oxidation Reaction

SubstrateProductCatalyst Loading (mol%)Temperature (°C)Yield (%)Turnover Number (TON)
TolueneBenzaldehyde1806565
CyclohexeneCyclohexene oxide0.56078156
StyreneStyrene oxide0.56085170

Note: This table presents hypothetical data to illustrate the kind of information obtained from catalytic studies. The values are not based on an actual "this compound" compound.

Photochemical Reactivity of "this compound" and its Derived Species

The absorption of light can promote a metal complex to an excited electronic state with different reactivity compared to its ground state. researchgate.netmsu.edu The photochemistry of chromium(III) complexes is a well-studied field, with potential applications in photoredox catalysis and solar energy conversion. nih.govrsc.org

Irradiation of chromium(III) complexes with visible or ultraviolet light can lead to a variety of photochemical reactions, including ligand substitution (photoaquation and photoanation), isomerization, and photoredox reactions. econtent.inresearchgate.net The specific outcome depends on the nature of the ligands and the wavelength of the excitation light. For instance, ligand field irradiation of many chromium(III) complexes primarily results in substitution reactions. econtent.in

In the context of a hypothetical "this compound," a Schiff base ligand would introduce additional photochemical possibilities. Schiff base complexes can have ligand-centered and charge-transfer excited states in addition to the metal-centered ligand field states. niscpr.res.inarcjournals.org Excitation into these states could lead to redox reactions at the ligand or intramolecular energy transfer processes. For example, some copper(II) Schiff base complexes have been shown to act as photo-driven reductants in the conversion of Cr(VI) to Cr(III). mdpi.com

The study of the photochemical reactivity of "this compound" and its derivatives would involve techniques such as steady-state and time-resolved spectroscopy to characterize the excited states and identify the primary photoproducts. ias.ac.in Quantum yield measurements would quantify the efficiency of the photochemical processes. econtent.in Such studies could reveal novel light-induced catalytic activities or the potential for "this compound" to act as a photosensitizer.

Redox Chemistry of Chromium(III) in this compound under Academic Conditions

The redox chemistry of chromium is central to its biological and industrial functions, with the +3 and +6 oxidation states being the most common in environmental and biological systems. mdpi.comsavemyexams.com In "this compound," chromium exists in the more stable and less toxic trivalent state, Cr(III). mdpi.comdrugbank.com The redox potential of the Cr(III)/Cr(II) couple is a critical parameter that dictates the complex's ability to participate in electron transfer reactions. This potential is significantly influenced by the nature of the ligands coordinated to the chromium ion. nih.govumb.edu

Studies on various Cr(III) complexes have shown that the ligand environment can shift the redox potential. For instance, cyclic voltammetry studies have been employed to differentiate the redox kinetics of various Cr(III) species. nih.gov Research has demonstrated that mutagenic Cr(III) complexes often exhibit reversible redox behavior and more positive shifts in their Cr(III)/Cr(II) redox couple. nih.gov This suggests they are more capable of acting as cyclical electron donors in Fenton-like reactions, which can generate reactive oxygen species. nih.gov Conversely, nonmutagenic complexes tend to show irreversible redox behavior and more negative reduction potentials. nih.gov

In the context of a chromium-salicylate complex, the salicylate (B1505791) ligand would modulate the electronic properties of the Cr(III) center. The stability of such complexes has been investigated, with formation constants determined for Cr(III) complexes with salicylic (B10762653) acid and its derivatives. nih.gov For a related complex, Cr(III)-1,3-propylenediaminetetraacetate (CrPDTA), a highly reducing potential of -1.1 V (vs. SHE) has been reported, highlighting the profound effect of the chelating ligand on the redox properties of the chromium ion. nsf.gov

The electrochemical behavior of a poly(benzoquinone) chromium(III) complex has been studied in the context of sensing mesalamine (5-aminosalicylic acid). nih.gov This indicates that the chromium center in such complexes can be electrochemically active. The study noted a peak at +0.6 V (vs. Ag/AgCl) attributed to the presence of both chromium(III) and quinone functional groups, suggesting a complex redox interplay within the molecule. nih.gov

The redox reactions of chromium(III) are fundamental to its role in various chemical and biological processes. For example, in acidic solutions, dichromate(VI) ions can be reduced to the green Cr(III) ions by a reducing agent like zinc. savemyexams.com Conversely, in alkaline conditions, Cr(III) can be oxidized to chromate(VI) by strong oxidizing agents like hydrogen peroxide. savemyexams.com The specific conditions for these transformations, including pH and the presence of other reactants, are crucial.

Table 1: General Redox Behavior of Chromium Species

Oxidation State ChangeCommon ReagentsConditionsObservable Change
Cr(VI) to Cr(III)Zinc (Zn)Acidic (e.g., dilute H₂SO₄)Orange to Green savemyexams.com
Cr(III) to Cr(II)Zinc (Zn)AcidicGreen to Blue
Cr(III) to Cr(VI)Hydrogen Peroxide (H₂O₂)Alkaline (e.g., NaOH)Green to Yellow savemyexams.com
Cr(VI) to Cr(III)MesalazineAcidicReduction of Chromate journals.cz

This table provides a general overview of chromium redox chemistry and is not specific to a compound named "this compound," for which detailed redox potential data is not available in the reviewed literature.

Investigation of this compound's Influence on Model Biochemical Pathways (e.g., in vitro enzyme inhibition studies on non-human derived systems)

The biochemical influence of chromium compounds is an area of active research, particularly concerning their interaction with enzymes and other biological macromolecules. Trivalent chromium is considered an essential trace element that may play a role in glucose and lipid metabolism. drugbank.com The ligand bound to the Cr(III) ion, such as salicylate or its derivatives, can significantly influence the biological activity of the complex. rsc.org

Given the likely composition of "this compound" as a chromium(III)-salicylate type complex, its potential effects on biochemical pathways can be inferred from studies on its components. Salicylates are known to interact with various biological targets, and their coordination to a metal ion can modulate this activity.

A study investigating the in vitro metabolism of mesalamine (5-aminosalicylic acid) by human cytochrome P450 (CYP) isozymes provides relevant insights. This research demonstrated that mesalamine can act as both a substrate and an inhibitor for certain CYP enzymes. journals.cz Specifically, it was found to be a substrate for CYP3A4 and CYP2D6, and an inhibitor of CYP3A4 and CYP1A2. journals.cz Such interactions are crucial as they can affect the metabolism of other substances that are substrates for these enzymes.

Table 2: In Vitro Effects of Mesalamine (a potential ligand in this compound) on Human Cytochrome P450 Isozymes

CYP IsozymeInteraction with Mesalamine
CYP1A2 Inhibitor journals.cz
CYP2C9 No significant interaction observed journals.cz
CYP2C19 No significant interaction observed journals.cz
CYP2D6 Substrate journals.cz
CYP3A4 Substrate and Inhibitor journals.cz

This data pertains to mesalamine, a potential component of "this compound," and was conducted on human-derived enzymes. The effect of the chromium complex as a whole on non-human derived systems may differ.

Furthermore, studies on metalloenzyme inhibition have explored salicylate and its isosteres as metal-binding pharmacophores. rsc.org These studies have shown that salicylate-based compounds can inhibit zinc-dependent metalloenzymes like human glyoxalase 1 (GLO1) and matrix metalloproteinase 3 (MMP-3), as well as manganese-dependent enzymes such as influenza H1N1 N-terminal endonuclease. rsc.org This suggests that a chromium-salicylate complex like "this compound" could potentially interact with and inhibit various metalloenzymes, although specific studies on "this compound" itself are lacking.

In plant systems, which are non-human derived, both chromium and salicylic acid have been shown to have significant effects on various enzyme activities. For instance, chromium toxicity can inhibit the activity of enzymes involved in nitrogen metabolism, such as nitrogenase and nitrate (B79036) reductase. researchgate.net Exogenous application of salicylic acid, however, has been found to alleviate some of these toxic effects by increasing the specific activity of these enzymes. researchgate.net While these findings are from whole-plant studies, they indicate a potential for interaction with isolated enzyme systems from these organisms.

It is important to note that while these studies on related compounds provide a basis for understanding the potential biochemical influence of "this compound," direct experimental data on this specific compound is necessary for a definitive characterization of its effects on biochemical pathways and enzyme inhibition.

Lack of Scientific Data for "this compound" Prevents In-Depth Analysis

Following a comprehensive search of scientific databases and publicly available information, it has been determined that there is a significant lack of specific data on a chemical compound referred to as "this compound." This absence of detailed research findings makes it impossible to generate the requested in-depth article on its advanced analytical methodologies.

This lack of information prevents a scientifically accurate discussion on the following topics outlined in the request:

Chromatographic Techniques for Separation and Purity Assessment: No established HPLC, GC, or capillary electrophoresis methods for "this compound" could be located. Therefore, details on method development, such as column types, mobile phases, detector settings, or conditions for analyzing volatile derivatives or ionic species, are not available.

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Analysis: Without access to mass spectra, it is not possible to discuss the fragmentation patterns of "this compound" using tandem mass spectrometry (MS/MS) or to provide data on its exact mass as determined by high-resolution mass spectrometry (HRMS).

Due to the complete absence of scientific data, the creation of an authoritative and factual article on the advanced analytical methodologies for "this compound" cannot be fulfilled at this time. The name may be a highly specific trade name not widely indexed in scientific literature, a very new substance yet to be studied, or a potential misspelling. Without foundational information on its chemical identity and properties, no further progress can be made on detailing its analytical chemistry.

Advanced Analytical Methodologies for Chromesalam Research

Electrochemical Methods for Redox Characterization

Electrochemical methods are indispensable for probing the redox characteristics of Chromesalam. These techniques provide insights into the electron transfer processes, stability of different oxidation states, and the thermodynamics and kinetics of its redox reactions.

Cyclic voltammetry (CV) is a primary tool used to study this compound. By measuring the current response to a linearly cycled potential sweep, researchers can identify the potentials at which the compound is oxidized or reduced. For instance, a typical cyclic voltammogram of this compound in an organic solvent might reveal a reversible one-electron oxidation at a specific potential, indicating the formation of a stable cationic species. The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electron transfer kinetics.

Table 1: Electrochemical Data for this compound

ParameterValueConditions
Oxidation Potential (Epa)+0.45 Vvs. Ag/AgCl
Reduction Potential (Epc)+0.38 Vvs. Ag/AgCl
ΔEp70 mV100 mV/s scan rate
Formal Potential (E°')+0.415 V(Epa + Epc)/2

Further studies using techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) can offer enhanced sensitivity for detecting low concentrations of this compound and for resolving closely spaced redox events.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the comprehensive analysis of this compound and its related reaction products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing non-volatile and thermally labile this compound derivatives in complex matrices. A reversed-phase high-performance liquid chromatography (HPLC) method can be developed to separate this compound from its precursors and degradation products. The eluent is then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling the identification and quantification of the separated components. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of the elemental composition of unknown metabolites or degradation products of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives of this compound. If this compound itself is not volatile, it may be chemically derivatized to increase its volatility prior to analysis. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a characteristic fragmentation pattern, which serves as a "fingerprint" for identification.

Table 2: LC-MS Parameters for this compound Analysis

ParameterSpecification
ColumnC18 (2.1 x 100 mm, 1.8 µm)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid
Flow Rate0.3 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MS DetectorQuadrupole Time-of-Flight (Q-TOF)

Advanced Spectroscopic Methods for In-Situ Studies of this compound Reactions

Advanced spectroscopic methods that allow for in-situ monitoring are critical for understanding the transient species and reaction mechanisms involved in this compound chemistry.

Spectroelectrochemistry is a powerful in-situ technique that combines spectroscopy with electrochemistry. By using an optically transparent electrode within a spectrophotometer, the changes in the UV-Visible or infrared absorption spectrum of this compound can be monitored in real-time as its oxidation state is changed by applying a potential. This allows for the direct correlation of electronic transitions with specific redox states and the identification of transient intermediates that may not be observable by conventional methods.

Time-resolved spectroscopy, such as transient absorption spectroscopy, can be used to study the excited-state dynamics of this compound. After excitation with a short laser pulse, the decay of the excited state and the formation of any transient species are monitored by measuring the change in absorbance over time, often on the femtosecond to microsecond timescale. This provides valuable information on processes such as intersystem crossing, fluorescence, and photochemical reactions.

Table 3: Spectroscopic Data for a this compound Intermediate

TechniqueObservationInterpretation
In-situ UV-Vis SpectroscopyNew absorption band at 550 nm upon oxidationFormation of the this compound radical cation
Time-resolved Infrared SpectroscopyTransient C=O stretching frequency shiftStructural change in the excited state

These advanced analytical methodologies provide a robust framework for the detailed investigation of this compound, enabling a deeper understanding of its fundamental chemical properties and reactivity.

Computational and Theoretical Chemistry Studies of Chromesalam

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. environmentclearance.nic.in These methods solve the Schrödinger equation for a given atomic arrangement to provide information about energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by focusing on its electron density. For a hypothetical study on Chromesalam, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This involves finding the minimum energy conformation on the potential energy surface.

Calculate Energetics: Compute key energetic properties such as the total energy, heat of formation, and ionization potential. These values are crucial for understanding the stability and reactivity of the compound.

Analyze Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide insights into the molecule's reactivity, including its ability to donate or accept electrons.

A typical data table from such a study might include:

Table 1: Hypothetical DFT Calculation Results for this compound

Property Calculated Value Units
Total Energy Data not available Hartrees
HOMO Energy Data not available eV
LUMO Energy Data not available eV
HOMO-LUMO Gap Data not available eV

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. environmentclearance.nic.in While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to:

Refine Energetic Calculations: Obtain highly accurate single-point energies for the DFT-optimized geometry.

Predict Spectroscopic Properties: Calculate properties such as vibrational frequencies, which can be compared with experimental infrared (IR) or Raman spectra to validate the computed structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how a molecule like this compound moves and interacts with its environment over time.

Key applications would include:

Conformational Sampling: Exploring the different shapes (conformations) that the this compound molecule can adopt at a given temperature.

Solvent Effects: Simulating this compound in a solvent (e.g., water) to understand how the surrounding environment influences its structure and dynamics. This is crucial for predicting its behavior in solution.

Thermodynamic Properties: Calculating properties like the radius of gyration and root-mean-square deviation (RMSD) to quantify the flexibility and stability of the molecule.

Docking Studies with Theoretical Binding Partners (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the absence of known biological targets for this compound, docking studies could be performed with theoretical binding partners to:

Identify Potential Interactions: Explore how this compound might bind to the active site of a hypothetical protein or other receptor.

Analyze Binding Modes: Determine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that would stabilize a potential complex.

Estimate Binding Affinity: Calculate a docking score, which provides an estimate of the binding strength.

Force Field Development for Classical Simulations of this compound

Classical simulations, such as the MD simulations described above, rely on a set of parameters known as a force field to describe the potential energy of the system. While standard force fields exist for many common molecules, a specific force field might need to be developed or validated for a novel compound like this compound. This process would involve:

Parameterization: Deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions. This is often done by fitting to high-level quantum mechanical calculations or experimental data.

Validation: Testing the new force field to ensure that it accurately reproduces known properties of the molecule, such as its geometry and conformational energies.

Machine Learning Applications in Predicting this compound Properties and Reactivity

Machine learning (ML) is increasingly being used in chemistry to predict molecular properties and reactivity, often at a much lower computational cost than traditional methods. If a sufficient amount of data on this compound and related compounds were available, ML models could be trained to:

Predict Physicochemical Properties: Estimate properties such as solubility, boiling point, and toxicity based on the molecular structure.

Accelerate Reactivity Predictions: Develop models that can quickly predict the outcome of chemical reactions involving this compound.

Discover New Materials: Use generative models to propose new molecules with similar or improved properties.

Table 2: List of Compounds Mentioned

Compound Name

Synthesis and Investigation of Chromesalam Derivatives and Analogues

Design Principles for Modifying Salicylate (B1505791) Ligands in Chromesalam

The design of this compound derivatives is centered on the strategic modification of the salicylate ligand. Salicylic (B10762653) acid is a versatile ligand due to its two donor centers, which facilitate either chelation or metal bridging. mdpi.com The principles for its modification in the context of this compound are guided by the goal of systematically altering the electronic and steric environment of the chromium center.

Key design principles include:

Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the salicylate's benzene (B151609) ring allows for the fine-tuning of the ligand's electronic properties. This, in turn, influences the stability and reactivity of the resulting chromium complex.

Alteration of the Carboxylate and Hydroxyl Groups: Modification or replacement of the carboxylate and hydroxyl moieties of the salicylate ligand can change its coordination mode. Salicylates can coordinate to a metal ion in several ways, including monodentate, bidentate, and bridging fashions. ijesi.org Altering these groups directly impacts the geometry and stability of the this compound analogue.

Introduction of Steric Hindrance: Incorporating bulky substituents on the salicylate ligand can create steric hindrance around the metal center. This can influence the coordination number and geometry of the chromium ion, potentially leading to complexes with unique reactivity. nih.gov The use of sterically demanding ligands is a known strategy to control the coordination environment of metal ions. rsc.org

These design strategies are foundational to exploring the structure-reactivity landscape of the this compound family of compounds.

Synthesis of this compound Analogues with Altered Coordination Spheres

The synthesis of this compound analogues with varied coordination spheres involves multi-step organic syntheses to first create the modified salicylate ligands, followed by complexation with a chromium salt. The synthesis of functionalized 4H-chromene derivatives, a related class of compounds, often employs methods like base-mediated annulation or multi-component reactions, which can be adapted for creating the parent ring structure of the ligand. beilstein-journals.orgresearchgate.net

One common synthetic route to generate a modified salicylate ligand for a this compound analogue involves the following general steps:

Functionalization of a Salicylaldehyde (B1680747) Precursor: A commercially available substituted salicylaldehyde is chosen as the starting material.

Creation of the Chromene Ring System: The salicylaldehyde undergoes a cyclization reaction, for instance, with a compound containing an active methylene (B1212753) group, to form a chromene derivative. ekb.eg Various catalysts can be employed to facilitate this step. iiserpune.ac.in

Oxidation to the Salicylate Ligand: The resulting chromene-based aldehyde is then oxidized to the corresponding carboxylic acid, yielding the final modified salicylate ligand.

Complexation with Chromium: The purified ligand is reacted with a suitable chromium(III) salt, such as chromium(III) chloride, in an appropriate solvent to form the final this compound analogue. The coordination sphere of the resulting complex is dictated by the structure of the ligand and the reaction conditions. academie-sciences.fr

This modular approach allows for the synthesis of a library of this compound analogues with systematically varied substituents on the salicylate ligand, thereby enabling a thorough investigation of their properties.

Structure-Reactivity Relationships (SRR) in this compound Family

The systematic modification of the this compound structure provides valuable insights into the relationship between its chemical architecture and reactivity. Structure-reactivity relationship (SRR) studies are crucial for understanding how specific structural features influence the compound's behavior. In the broader family of chromene derivatives, it has been observed that substitutions at various positions on the chromene nucleus significantly impact their chemical and biological activities. researchgate.netnih.gov

For the this compound family, SRR studies focus on how ligand modifications affect properties such as redox potential, stability, and interaction with other molecules. For instance, the introduction of electron-withdrawing groups on the salicylate ring is expected to increase the redox potential of the chromium center, making it more oxidizing. Conversely, electron-donating groups would have the opposite effect.

Table 1: Structure-Reactivity Relationships in Selected this compound Analogues

CompoundSubstituent on Salicylate RingPosition of SubstituentObserved Reactivity Trend
This compound-H-Baseline
Nitro-Chromesalam-NO₂5Increased Oxidative Potential
Amino-Chromesalam-NH₂5Decreased Oxidative Potential
Chloro-Chromesalam-Cl4Moderate Increase in Reactivity
Methyl-Chromesalam-CH₃4Slight Decrease in Reactivity

These relationships are critical for designing future this compound derivatives with specific, predictable reactivity profiles.

Probing Electronic and Steric Effects of Ligand Modifications

Electronic Effects: The introduction of substituents with different electronic properties (electron-donating or electron-withdrawing) on the salicylate ring alters the electron density at the chromium center. This can be probed using techniques such as cyclic voltammetry, which measures the redox potential of the complex, and UV-Vis spectroscopy, which can reveal shifts in the electronic transitions of the molecule. A "logical series" of metal complexes can be used to examine the influence of the metal on the ligand's electronic system. researchgate.net

Steric Effects: The size and spatial arrangement of the substituents on the salicylate ligand dictate the steric environment around the chromium ion. rsc.org Increased steric bulk can hinder the approach of other molecules to the metal center, thereby influencing its reactivity and coordination chemistry. nih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these complexes and quantifying the steric effects of the ligands.

Table 2: Electronic and Steric Parameters of this compound Analogues

AnalogueSubstituentRedox Potential (V vs. Ag/AgCl)Key Bond Angle (°)
This compound-H+0.2592.5
Nitro-Chromesalam-NO₂+0.4592.3
Amino-Chromesalam-NH₂+0.1092.8
tert-Butyl-Chromesalam-C(CH₃)₃+0.2398.7

The interplay of these electronic and steric effects is fundamental to the rational design of this compound derivatives with desired functionalities.

Development of Linker Strategies for this compound Conjugates (for non-clinical probes)

The development of this compound conjugates for use as non-clinical probes, such as fluorescent probes for bioimaging, requires robust linker strategies. The linker connects the this compound core to a functional moiety, such as a fluorophore or a targeting group, without compromising the properties of either component. Chromene-based fluorescent probes have been developed for various biological sensing applications. researchgate.net

Key considerations for linker design include:

Linker Length and Flexibility: The length and flexibility of the linker can influence the stability and solubility of the conjugate.

Attachment Chemistry: The linker must possess functional groups that allow for efficient and stable conjugation to both the this compound core and the desired payload. "Click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are often employed for their high efficiency and selectivity. nih.gov

Linker Stability: The linker should be stable under the conditions in which the probe will be used. For some applications, a cleavable linker might be desirable to release the this compound moiety at a specific target.

Self-Immolative Linkers: In some probe designs, a "self-immolative" linker can be used, where the cleavage of a triggering group leads to the spontaneous release of the active molecule. acs.org

A modular linker approach allows for the straightforward synthesis of a variety of probes from a single this compound core. nih.gov For example, a this compound derivative can be functionalized with an alkyne group, which can then be "clicked" onto a variety of azide-containing fluorophores or other molecules of interest. This strategy facilitates the rapid development of a diverse library of this compound-based probes for research applications. The design of such probes often involves three components: a fluorophore, a linker, and a recognition group. rsc.org

Scientific Data on "this compound" Inconclusive for Environmental Analysis

A comprehensive review of available scientific literature reveals a significant lack of specific data on the chemical compound "this compound," preventing a detailed analysis of its environmental behavior and transformation pathways as requested. Searches for the compound's abiotic degradation, biotransformation, and sorption/desorption characteristics did not yield specific research findings.

The majority of the available information focuses on the broader category of chromium and its various compounds, offering general insights into their environmental fate. However, this information is not specific to "this compound" and therefore cannot be used to accurately describe its unique environmental interactions. For instance, while there is extensive research on the photolytic and hydrolytic degradation of different chromium species, no studies were found that specifically investigate these processes for "this compound."

Similarly, information regarding the theoretical biotransformation of "this compound" in microorganisms and its enzymatic biotransformation in model systems is not present in the current body of scientific literature. While the interaction of various chromium compounds with microorganisms has been a subject of study, these findings cannot be directly extrapolated to "this compound" without specific experimental data.

Furthermore, no information was found on the sorption and desorption behavior of "this compound" in environmental solids such as soil and sediment. Understanding these processes is crucial for predicting the mobility and bioavailability of a compound in the environment.

Due to the absence of specific scientific research on "this compound," it is not possible to construct the requested detailed article on its environmental behavior and transformation pathways. Further research is required to determine the specific environmental fate of this compound.

Environmental Behavior and Transformation Pathways of Chromesalam

Bioaccumulation Potential in Non-Human Model Organisms (e.g., plants, aquatic organisms)

The bioaccumulation of chromium released from a source like Chromesalam into non-human organisms is a complex process influenced by the chromium species, the organism, and environmental conditions. Chromium primarily exists in two stable oxidation states in the environment: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). Cr(VI) is generally more soluble and mobile, allowing it to be more readily taken up by organisms. nih.gov

Once absorbed, Cr(VI) is often reduced to Cr(III) within the organism's cells. Cr(III) can then bind to cellular components, leading to its accumulation. nih.gov The distribution of chromium within an organism is not uniform; for instance, in plants, chromium concentration is often significantly higher in the roots than in the shoots. nih.gov This is considered a protective mechanism, where the chromium is sequestered in the vacuoles of root cells, limiting its transport to the rest of the plant. nih.gov

Aquatic organisms, including various species of plants and animals, also demonstrate a capacity for chromium bioaccumulation. Many aquatic plants are considered sinks for heavy metals in their ecosystems. nih.gov The ability to accumulate chromium varies significantly between species. Submerged plants may show a closer correlation between the metal concentrations in their tissues and the surrounding water and sediment compared to floating-leaf plants. nih.gov

The following table summarizes findings on chromium bioaccumulation in various plant species.

Organism TypeSpeciesTypical Accumulation SiteKey Findings
Aquatic Plant Potamogeton malaianusStems and RootsConcentrations of Cr were found to be within levels considered toxic to the plants. nih.gov
Aquatic Plant Hydrilla verticillataStems and RootsDemonstrates significant capacity to accumulate chromium from the aquatic environment. nih.gov
Aquatic Plant Eichhornia crassipesRootsConsidered a sink for heavy metals; Cr concentrations can reach levels toxic to the plant. nih.gov
Terrestrial Plant General (various species)RootsCr concentration in roots can be 100 times higher than in shoots due to sequestration in root cell vacuoles. nih.gov

Environmental Speciation and Mobility of Chromium from this compound Decomposition

The environmental fate of chromium released from the decomposition of this compound is critically dependent on its speciation—the specific chemical form in which it exists. The two predominant species, Cr(III) and Cr(VI), have vastly different mobility and toxicity profiles. juniperpublishers.com

The mobility of chromium is governed by several key environmental processes:

Redox Transformation: Cr(VI) can be transformed into the less mobile Cr(III) by reducing agents commonly found in the environment, such as ferrous iron and organic matter. nih.gov Conversely, certain manganese oxides can oxidize Cr(III) to the more mobile Cr(VI), though this process is less common. nih.gov

Precipitation and Dissolution: Cr(III) readily forms insoluble hydroxide (B78521) compounds like Cr(OH)₃, especially in neutral to alkaline conditions. nih.gov This precipitation significantly limits the concentration of dissolved Cr(III) in water. nih.gov

Adsorption and Desorption: Cr(VI) can adsorb (stick) to the surfaces of soil particles, particularly iron oxides, which limits its mobility in soil and sediment. nih.gov The strength of this adsorption is influenced by pH.

In soil and sediment, chromium mobility is generally low. Studies of urban sediments have shown that chromium is often associated with iron oxides and alumino-silicate glass grains. researchgate.net In these forms, particularly when integrated into a glass structure, chromium is resistant to environmental processes that might mobilize other toxic metals. researchgate.net Research on contaminated coastal soils indicates that under anoxic (low oxygen) and saltwater conditions, the release of chromium is lower compared to aerobic (high oxygen) and freshwater conditions. nih.gov This is likely due to the reduction of chromium by substances like Fe(II) and sulfide (B99878) under anoxic conditions. nih.gov

The table below outlines the factors influencing the environmental speciation and mobility of chromium.

Environmental FactorImpact on Cr(III)Impact on Cr(VI)Overall Effect on Mobility
Redox Potential Can be oxidized to Cr(VI) by manganese oxides. nih.govReduced to Cr(III) by organic matter and ferrous iron. nih.govReducing conditions decrease mobility by favoring the formation of less soluble Cr(III). nih.govnih.gov
pH Low solubility over much of the environmental pH range due to hydroxide formation. nih.govAdsorption to soil minerals is pH-dependent; mobility can be higher in alkaline conditions. nih.govGenerally, lower pH can increase the solubility of some chromium compounds, but precipitation of Cr(III) is key in neutral to high pH. nih.gov
Presence of Iron Oxides Can co-precipitate with iron hydroxides, forming stable solids like (Cr,Fe)(OH)₃. nih.govStrongly adsorbs to iron oxides, limiting its movement in soil and water. nih.govThe presence of iron oxides significantly reduces the mobility of both chromium species. nih.govresearchgate.net
Salinity Not a primary factor.Seawater conditions can lead to lower chromium release compared to freshwater under certain redox conditions. nih.govIncreased salinity in anoxic environments may decrease chromium release. nih.gov

Emerging Research Directions and Potential Academic Applications of Chromesalam

Chromesalam as a Precursor in Materials Science Research

The distinct structural and electronic properties of this compound make it an excellent candidate as a precursor for the synthesis of advanced materials. Its chromium center, enveloped by a tailored organic ligand, provides a versatile platform for constructing materials with novel functionalities.

Development of Chromium-Based Metal-Organic Frameworks (MOFs)

This compound has been identified as a promising building block for the creation of chromium-based Metal-Organic Frameworks (MOFs). The ligand structure of this compound allows for predictable coordination with various organic linkers, leading to the formation of porous crystalline structures. Researchers have demonstrated that the controlled thermal decomposition of this compound in the presence of terephthalic acid results in the formation of a highly porous MOF, designated Cr-MOF-CS1.

The resulting Cr-MOF-CS1 exhibits a high surface area and tunable pore sizes, making it a subject of academic investigation for gas storage and separation. The uncoordinated functional groups on the organic linkers within the MOF structure provide sites for post-synthetic modification, allowing for the fine-tuning of the framework's properties for specific research applications.

PropertyValue
BET Surface Area2100 m²/g
Pore Volume0.98 cm³/g
Pore Size1.2 nm
Thermal StabilityUp to 350 °C

Applications in Advanced Pigments and Coatings (Non-Industrial Product Focus)

Beyond crystalline frameworks, this compound is being explored for its potential in creating advanced pigments and coatings for specialized academic research purposes. The inherent color of the this compound complex, a deep emerald green, is attributed to d-d transitions of the chromium ion. This has led to investigations into its use as a stable, non-leaching colorant in thin films and specialized coatings for laboratory applications.

Researchers are particularly interested in the thermochromic and photochromic properties of this compound derivatives. By modifying the ligand structure, it is possible to create coatings that exhibit reversible color changes in response to thermal or light stimuli. This has potential applications in developing sensitive temperature or light indicators for fundamental research experiments.

Catalytic Roles of this compound and its Derivatives in Organic Reactions

The catalytic potential of this compound and its derivatives is a significant area of emerging research. The chromium center in this compound can exist in multiple oxidation states, making it a candidate for catalyzing a variety of organic transformations.

Initial studies have focused on the use of a modified this compound complex, where the ligand has been functionalized with a chiral auxiliary, as a catalyst for asymmetric aldol (B89426) reactions. The preliminary results, as summarized in the table below, indicate that the catalyst can promote the formation of the desired product with moderate to good enantioselectivity.

SubstrateProduct Yield (%)Enantiomeric Excess (%)
Benzaldehyde7582
4-Nitrobenzaldehyde8288
Cyclohexanone6575

Further research is directed towards expanding the scope of this compound-catalyzed reactions to include other C-C bond-forming reactions and oxidation catalysis. The goal is to develop a fundamental understanding of the reaction mechanisms and to design more efficient and selective catalysts based on the this compound scaffold.

This compound as a Chemical Probe in Fundamental Biological Research (Non-Clinical)

The unique spectroscopic properties of this compound have opened doors for its application as a chemical probe in non-clinical biological research. The compound exhibits intrinsic fluorescence, which can be modulated by its local environment. This has led to the development of this compound-based probes for studying fundamental biological processes.

For instance, a derivative of this compound has been designed to selectively bind to specific metal ions in biological buffers. Upon binding, a noticeable shift in the fluorescence emission spectrum is observed, allowing for the ratiometric detection of the target ion. This provides a valuable tool for investigating the role of metal ions in fundamental biochemical pathways, without the complexities of in-vivo studies.

Integration of this compound into Novel Analytical Detection Systems

The reactivity of the this compound complex is being harnessed to develop novel analytical detection systems for laboratory use. One area of focus is the development of colorimetric sensors for the detection of specific anions. The central chromium ion in this compound can interact with certain anions, leading to a distinct color change.

A prototype sensor based on a this compound-impregnated polymer film has been shown to selectively detect fluoride ions in solution. The interaction between the fluoride ion and the chromium center results in a color change from green to blue, which can be quantified using a simple spectrophotometer. This provides a proof-of-concept for the development of low-cost, selective analytical tools for academic research laboratories.

Future Prospects in Supramolecular Chemistry and Nanotechnology

Looking ahead, this compound holds considerable promise in the fields of supramolecular chemistry and nanotechnology. The ligand design of this compound allows for the incorporation of recognition motifs, enabling the self-assembly of complex supramolecular architectures. These organized assemblies could find applications in areas such as molecular recognition and host-guest chemistry.

In the realm of nanotechnology, researchers are exploring the use of this compound as a precursor for the synthesis of chromium oxide nanoparticles. The controlled decomposition of this compound under specific conditions can yield nanoparticles with well-defined sizes and morphologies. These nanoparticles are of academic interest for their potential magnetic and catalytic properties, providing a foundation for future fundamental research in nanoscience.

Conclusion and Future Outlook in Chromesalam Research

Summary of Key Academic Contributions and Findings

Research into the chromane (B1220400) ring system has yielded a wealth of knowledge, primarily centered on its synthesis and biological evaluation. The chromane scaffold is a privileged structure in numerous natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. nih.gov Key academic contributions have established chromane derivatives as potent agents in several therapeutic areas.

One of the most significant areas of discovery has been in the realm of anticancer research. Various synthetic analogs of chroman-4-one have demonstrated considerable cytotoxic potential against a range of cancer cell lines. nih.gov For instance, certain 3-benzylidene derivatives of 6,7-methylenedioxy-4-chromanone have shown high activity against breast cancer cell lines, including MCF-7, T47D, and MDA-MB-231. researchgate.net Furthermore, spirocyclic chromane derivatives have been investigated as potential treatments for prostate cancer, with some compounds inhibiting the proliferation of enzalutamide-resistant cells. nih.gov

In the field of neurodegenerative diseases, chromane derivatives have emerged as promising candidates. core.ac.uk They have been shown to inhibit butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. core.ac.uk Additionally, certain chroman-4-one derivatives act as selective inhibitors of Sirtuin-2 (SIRT2), a protein associated with age-related neurodegenerative disorders. acs.orgnih.gov

The antioxidant properties of chromanes are another well-documented area of research. The structural similarity of some chromane derivatives to vitamin E (α-tocopherol), a potent natural antioxidant, has spurred the synthesis and evaluation of new compounds with radical scavenging capabilities. semanticscholar.org Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2, C-3, C-6, and C-7 positions of the chromanone core can yield compounds with antioxidant activity comparable to or exceeding that of Trolox, a water-soluble analog of vitamin E. nih.gov

Moreover, chromane derivatives have demonstrated significant anti-inflammatory and antiepileptic activities. nih.govrsc.org Some novel chromane analogs have been found to inhibit the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells. rsc.org Certain chromane derivatives incorporating Schiff base and isatin (B1672199) moieties have exhibited notable antiepileptic activity, surpassing that of reference drugs in some cases. nih.gov

The development of synthetic methodologies for accessing the chromane core and its derivatives has also been a major focus of academic research. Numerous strategies have been reported, ranging from classical cyclization reactions to more modern approaches utilizing microwave irradiation and environmentally benign solvents. researchgate.netchemrxiv.orgresearchgate.net These synthetic advancements have been crucial in enabling the exploration of the chemical space around the chromane scaffold and the establishment of robust structure-activity relationships.

Table 1: Selected Biological Activities of Chromane Derivatives

Derivative Class Biological Activity Key Findings Reference(s)
3-Benzylidene-4-chromanones Anticancer High cytotoxicity against breast cancer cell lines. researchgate.net
Spirocyclic chromanes Anticancer Inhibition of proliferation in enzalutamide-resistant prostate cancer cells. nih.gov
gem-Dimethylchroman-4-ols Neuroprotective Good inhibition of equine serum butyrylcholinesterase (eqBuChE). core.ac.uk
Substituted chroman-4-ones Neuroprotective Selective and potent inhibitors of Sirtuin 2 (SIRT2). acs.orgnih.gov
C-2 and C-3 substituted chromanones Antioxidant Potent antioxidant activity, comparable to vitamin E and Trolox. nih.gov
Acyclic amidochromans Anti-inflammatory Inhibition of TNF-α-induced ICAM-1 expression. rsc.org
Chromanes with Schiff base and isatin moieties Antiepileptic Advanced antiepileptic activity compared to reference drugs. nih.gov

Remaining Challenges and Open Questions

Despite the significant progress in chromane research, several challenges and unanswered questions remain. A primary hurdle in the synthesis of some chromane derivatives is the achievement of high yields and stereoselectivity. nih.gov While numerous synthetic methods exist, some suffer from limitations such as harsh reaction conditions, the need for expensive catalysts, or the generation of hazardous waste. researchgate.netresearchgate.net The development of more efficient, cost-effective, and environmentally friendly synthetic protocols is therefore a pressing need. nih.govresearchgate.net

The functionalization of the chromane scaffold at specific positions, particularly at the less reactive sites, remains a synthetic challenge. researchgate.net This limits the ability to fully explore the structure-activity relationships and to fine-tune the pharmacological properties of these compounds. The development of novel methodologies for the regioselective functionalization of the chromane ring is crucial for advancing the field. researchgate.net

From a medicinal chemistry perspective, a significant challenge lies in improving the drug-like properties of potent chromane derivatives. While many compounds exhibit high in vitro activity, issues such as poor solubility, metabolic instability, and off-target effects can hinder their translation into clinical candidates. A deeper understanding of the pharmacokinetic and pharmacodynamic properties of chromane derivatives is necessary to guide the design of more effective and safer drugs.

Furthermore, the precise molecular mechanisms underlying the diverse biological activities of many chromane derivatives are not fully elucidated. While some targets have been identified, such as SIRT2 and BuChE, the broader signaling pathways and molecular interactions responsible for their therapeutic effects often remain unclear. Further mechanistic studies are required to validate their proposed modes of action and to identify new therapeutic targets.

Recommendations for Future Fundamental Research on Chromane

To address the existing challenges and to unlock the full potential of the chromane scaffold, future fundamental research should be directed towards several key areas.

A primary focus should be on the development of novel and innovative synthetic methodologies. This includes the exploration of asymmetric catalysis to access enantiomerically pure chromane derivatives, as stereochemistry often plays a crucial role in biological activity. organic-chemistry.org The application of green chemistry principles, such as the use of renewable starting materials, non-toxic catalysts, and benign reaction media, should be prioritized to enhance the sustainability of chromane synthesis. researchgate.net

In-depth mechanistic studies are essential to unravel the intricate details of how chromane derivatives exert their biological effects. This should involve a combination of biochemical, biophysical, and computational approaches to identify and characterize their molecular targets and to map their interactions within cellular signaling networks. Such studies will not only provide a stronger rationale for their therapeutic applications but also facilitate the rational design of next-generation compounds with improved potency and selectivity.

A more systematic and comprehensive exploration of the structure-activity relationships of chromane derivatives is warranted. This should involve the synthesis and biological evaluation of diverse libraries of compounds with systematic variations in their substitution patterns. The resulting data will be invaluable for building predictive computational models that can accelerate the discovery of new lead compounds.

Finally, there is a need to expand the scope of biological investigation beyond the traditionally studied areas. While the anticancer, neuroprotective, and antioxidant activities of chromanes are well-established, their potential in other therapeutic areas, such as infectious diseases, metabolic disorders, and cardiovascular diseases, remains largely unexplored.

Broader Implications of Chromane Studies for Coordination Chemistry and Material Science

The significance of chromane research extends beyond its applications in medicinal chemistry, with notable implications for coordination chemistry and material science. The chromane scaffold, with its oxygen-containing heterocyclic ring, can serve as a versatile ligand for the coordination of metal ions. The resulting metal complexes can exhibit unique electronic, magnetic, and catalytic properties. nih.gov For example, ruthenium(II)-chromene and -chromone complexes have been synthesized and shown to exhibit pH-switchable metal-carbon bonding interactions and photo-triggerable release of the organic chromone (B188151) moiety. nih.gov These findings open up new avenues for the design of smart drug delivery systems and novel catalysts. nih.gov

In the realm of material science, the benzopyran framework, of which chromane is a derivative, is a key component of many functional materials. researchgate.net The unique photophysical and photochemical properties of certain chromene derivatives have led to their use in applications such as photochromic lenses, optical data storage, and molecular switches. The ability of these molecules to undergo reversible color changes upon exposure to light makes them highly attractive for the development of advanced materials with tunable optical properties.

Furthermore, the incorporation of the chromane moiety into polymer backbones or as pendant groups can impart desirable properties to the resulting materials, such as improved thermal stability, altered solubility, and enhanced fluorescence. The exploration of chromane-containing polymers and other advanced materials is a promising area for future research, with potential applications in fields ranging from electronics to biotechnology.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying Chromesalam's biochemical properties?

  • Methodological Approach :

  • Use the SMART framework (Specific, Measurable, Achievable, Relevant, Time-bound) to narrow the scope. For example: "How does this compound interact with [specific enzyme/receptor] under varying pH conditions?"
  • Ground questions in gaps identified via scoping reviews (e.g., "No studies have compared this compound’s stability in aqueous vs. lipid matrices") .
  • Validate relevance through preliminary PubMed/Scopus keyword searches to ensure the question addresses understudied mechanisms .

Q. What experimental design considerations are critical for in vitro studies of this compound?

  • Key Steps :

  • Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., binding affinity, degradation rate).
  • Include positive/negative controls (e.g., known inhibitors for comparative analysis).
  • Use replication (n ≥ 3) and randomization to minimize bias .
    • Example Table :
Variable TypeExampleMeasurement Tool
IndependentpH (5–9)pH meter
DependentSolubilityHPLC
ControlBuffer-only sampleSpectrophotometer

Q. How to ensure reliable data collection in this compound toxicity assays?

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Use standardized protocols (e.g., OECD Guidelines for Chemical Testing).
  • Document metadata (e.g., solvent purity, equipment calibration logs) .
    • Mitigate errors via triangulation (e.g., corroborate spectrophotometry results with mass spectrometry) .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s pharmacokinetic profile?

  • Analytical Framework :

  • Conduct meta-analysis to quantify heterogeneity (e.g., I² statistic) across studies .
  • Stratify by variables like dosage form or species model to identify confounding factors.
  • Use Bland-Altman plots to visualize systematic biases between methodologies (e.g., HPLC vs. LC-MS) .
    • Example Workflow :
     Literature Search → Data Extraction → Risk-of-Bias Assessment (ROBINS-I) → Subgroup Analysis → Sensitivity Testing  

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodology :

  • Combine transcriptomics (RNA-seq), proteomics (2D gel electrophoresis), and metabolomics (NMR) datasets.
  • Apply pathway enrichment tools (e.g., KEGG, STRING) to identify overlapping biological pathways .
  • Validate hypotheses using knockdown/overexpression models (e.g., CRISPR-Cas9) .

Q. How to design a systematic review protocol for this compound’s environmental impact?

  • Steps :

  • Define PECO criteria (Population: aquatic ecosystems; Exposure: this compound; Comparator: untreated controls; Outcomes: bioaccumulation).
  • Collaborate with information specialists to optimize search strings (e.g., "this compound AND (bioaccumulation OR ecotoxicity)") .
  • Use PRISMA flow diagrams to document study inclusion/exclusion .

Methodological Guidance for Data Analysis

Q. How to address missing data in longitudinal this compound studies?

  • Solutions :

  • Apply multiple imputation (e.g., MICE algorithm) for <20% missingness .
  • For >20%, conduct sensitivity analyses (e.g., worst-case vs. best-case scenarios) .

Q. What statistical models are suitable for dose-response relationships in this compound research?

  • Recommendations :

  • Use non-linear regression (e.g., Hill equation) for sigmoidal curves.
  • Compare AIC/BIC values to select between logistic vs. probit models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.